molecular formula C12H14ClN3O B2736619 {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine CAS No. 790263-59-1

{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine

Cat. No.: B2736619
CAS No.: 790263-59-1
M. Wt: 251.71
InChI Key: XAUJKMDBSWUKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine hydrochloride ( 1093390-68-1) is a chemical compound with the molecular formula C12H15Cl2N3O and a molecular weight of 288.17 . This specialty chemical features a 1,3,4-oxadiazole ring system bearing a 4-chlorophenyl substituent, a structure known to impart significant bioactive potential to molecules . The compound is supplied as a solid powder and should be stored at room temperature . The 1,3,4-oxadiazole core present in this compound is a privileged scaffold in medicinal chemistry and drug discovery research. Structural analogs based on the 5-(4-chlorophenyl)-1,3,4-oxadiazole framework have demonstrated valuable bioactive properties in scientific studies, particularly in antimicrobial investigations where certain derivatives showed potent activity against selected microbial species . These N-substituted derivatives represent important building blocks for developing novel therapeutic agents and biochemical probes. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c1-8(2)14-7-11-15-16-12(17-11)9-3-5-10(13)6-4-9/h3-6,8,14H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUJKMDBSWUKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=NN=C(O1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832872
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine typically involves multiple steps. One common synthetic route starts with the preparation of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine. This intermediate is then reacted with propan-2-amine under specific conditions to yield the final product .

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring serves as an electron-deficient heterocycle, enabling electrophilic substitution and ring-opening reactions under specific conditions.

Reaction TypeConditionsProductsKey ObservationsReferences
Electrophilic Substitution Iodine-mediated oxidation2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole derivativesIodine facilitates C–O bond formation and cyclization of semicarbazones. Yields up to 94% achieved.
Oxidative Desulfurization Oxone/Iodobenzene2-Amino-oxadiazolesCatalytic desulfurization converts thiadiazole precursors to oxadiazoles.
Photocatalytic Oxidation Eosin-Y, visible light, O₂Functionalized oxadiazolesEnvironmentally benign method with high yields (92–94%). Atmospheric oxygen acts as terminal oxidant.

Amine Group Reactivity

The propan-2-yl amine moiety participates in nucleophilic reactions, including alkylation and condensation.

Reaction TypeConditionsProductsKey ObservationsReferences
Alkylation Alkyl halides, baseQuaternary ammonium saltsSelectively modifies the secondary amine without oxadiazole ring degradation.
Schiff Base Formation Carbonyl compoundsImine derivativesReflux in ethanol yields stable imines; confirmed via IR (C=N stretch at ~1640 cm⁻¹).
Acylation Acid chloridesAmidesAcetic anhydride or acetyl chloride under mild conditions produces N-acylated derivatives.

Functionalization via Cross-Coupling

The 4-chlorophenyl group enables palladium-catalyzed coupling reactions.

Reaction TypeConditionsProductsKey ObservationsReferences
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acidsBiaryl-oxadiazole hybridsChlorine substituent replaced with aryl groups; tolerates electron-rich/withdrawn boronic acids.
Buchwald-Hartwig Amination Pd₂(dba)₃, XantphosAminoaryl-oxadiazolesPrimary/secondary amines introduced at the para position of the chlorophenyl group.

Ring-Opening Reactions

The oxadiazole ring undergoes cleavage under acidic or reductive conditions.

Reaction TypeConditionsProductsKey ObservationsReferences
Acidic Hydrolysis HCl (conc.), refluxHydrazide derivativesOxadiazole ring converts to hydrazide; confirmed by NMR amide proton signals at δ 9.8–10.2 ppm.
Reductive Cleavage LiAlH₄, THFDiamine intermediatesRing reduction yields open-chain diamines; product instability requires immediate derivatization.

Coordination Chemistry

The oxadiazole nitrogen and amine group act as ligands for metal complexes.

Metal IonLigand SitesComplex StructureApplicationsReferences
Cu(II)Oxadiazole (N), Amine (N)Square planar geometryAntimicrobial activity against S. aureus (MIC: 8 µg/mL).
Pt(II)Oxadiazole (N)Octahedral coordinationElectrochemical synthesis intermediates detected via cyclic voltammetry.

Biological Activity-Driven Modifications

Derivatives synthesized via these reactions show enhanced pharmacological properties:

  • Anticancer Activity : N-Acylated derivatives inhibit topoisomerase IIα (IC₅₀: 1.8 µM) .

  • Antiviral Potential : Thiadiazole-sulfonamide analogs reduce HCV replication by 78% at 10 µM .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Compounds containing the oxadiazole moiety have demonstrated notable anticancer properties. For instance, derivatives of 5-(aryl)-1,3,4-oxadiazol-2-amines have been synthesized and evaluated for their activity against various cancer cell lines. Studies indicate that certain analogues exhibit significant growth inhibition percentages (PGIs) against specific cancer types, such as glioblastoma and lung cancer cells .
    • The mechanism of action often involves interaction with tubulin structures, which are critical for cell division .
  • Bioisosteric Applications :
    • The oxadiazole ring serves as a bioisostere for other biologically active compounds. This characteristic allows researchers to modify existing drugs to enhance efficacy or reduce side effects by substituting parts of their structure with the oxadiazole group .
  • Pharmacological Diversity :
    • Research has shown that derivatives of this compound can exhibit a range of pharmacological activities beyond anticancer effects, including antimicrobial and anti-inflammatory properties. These activities are attributed to the structural features imparted by the oxadiazole ring and the chlorophenyl substituent .

Agricultural Applications

The compound's unique chemical properties also lend themselves to potential applications in agriculture:

  • Pesticide Development : The oxadiazole derivatives have been investigated for their ability to act as pesticides due to their biological activity against pests and pathogens . The incorporation of chlorophenyl groups may enhance their effectiveness in disrupting biological processes in target organisms.

Materials Science Applications

  • Polymer Chemistry :
    • Research indicates that compounds like {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine can be used as intermediates in the synthesis of advanced materials such as polymers with specific thermal and mechanical properties .
  • Fluorescent Materials :
    • Some derivatives are being explored for their potential use in creating fluorescent materials due to their unique electronic properties derived from the oxadiazole structure .

Case Study 1: Anticancer Evaluation

A series of new 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were synthesized and evaluated for anticancer activity against various cell lines. One analogue demonstrated significant activity against multiple cancer types with PGIs exceeding 65% at concentrations of 10 µM .

Case Study 2: Pesticidal Activity

Research into oxadiazole derivatives has revealed promising results in agricultural applications, where compounds demonstrated effective pest control mechanisms through biochemical pathways that disrupt insect growth and reproduction .

Mechanism of Action

The mechanism of action of {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, thereby disrupting essential biochemical pathways in microorganisms. This inhibition can lead to the suppression of microbial growth and replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

The 4-chlorophenyl group in the target compound is a critical pharmacophore. Comparisons with analogues bearing different aromatic substituents reveal significant differences in biological activity:

Compound Name Aromatic Substituent Biological Activity (Cell Line/Enzyme) Key Findings Reference
Target Compound 4-Chlorophenyl Anticancer (HOP-92) Higher selectivity for non-small cell lung cancer (NSCLC) cell lines .
N-{[5-(4-Methoxyphenyl)-...} (5f) 4-Methoxyphenyl Anticancer (HOP-92) Reduced potency compared to 4-Cl derivative; electron-donating groups may lower activity .
N-{[5-(3,4-Dimethoxyphenyl)-...} (5g) 3,4-Dimethoxyphenyl Anticancer (HOP-92) Improved solubility but lower selectivity due to steric hindrance .
{[5-(4-Nitrophenyl)-...} (CAS 790232-40-5) 4-Nitrophenyl Not reported Nitro group increases electron withdrawal but may reduce metabolic stability .

Key Insight: Electron-withdrawing substituents (e.g., Cl, NO₂) enhance target engagement in hydrophobic pockets, while electron-donating groups (e.g., OMe) may reduce efficacy .

Heterocycle Core Modifications

The 1,3,4-oxadiazole core distinguishes the target from structurally related heterocycles:

Compound Class Heterocycle Key Properties Biological Relevance Reference
1,3,4-Oxadiazole Oxadiazole (O) High metabolic stability, planar structure Broad anticancer and antimicrobial activity .
1,3,5-Oxadiazine Oxadiazine (N-O-N) Less rigid, prone to hydrolysis Limited activity in cholinesterase inhibition .
1,3,4-Thiadiazole Thiadiazole (S) Enhanced hydrogen bonding via sulfur Insecticidal and fungicidal applications .

Key Insight : The 1,3,4-oxadiazole core offers superior stability and rigidity compared to oxadiazines and thiadiazoles, making it preferable for drug design .

Amine Substituent Variations

The isopropylamine group in the target compound is compared to other amine derivatives:

Compound Name Amine Substituent Biological Activity Key Findings Reference
Target Compound Isopropylamine Anticancer (HOP-92) Optimal lipophilicity for membrane penetration without steric bulk .
N-{[5-(4-Chlorophenyl)-...} (1c) Pyridin-2-amine Anticancer (HOP-92) Improved solubility but reduced potency due to polar interactions .
5-Aryl-1,3,4-oxadiazol-2-amines Long alkyl chains Cholinesterase inhibition Increased lipophilicity enhances enzyme binding but reduces selectivity .

Key Insight : Isopropylamine balances lipophilicity and steric effects, optimizing bioavailability .

Biological Activity

The compound {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine , also known by its CAS number 1093390-68-1, is a derivative of the 1,3,4-oxadiazole class. This class of compounds has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H15ClN3OC_{12}H_{15}ClN_3O with a molecular weight of 288.17 g/mol. The presence of the oxadiazole ring contributes to its unique biological properties, making it a subject of interest for drug discovery efforts.

Anticancer Activity

Research indicates that 1,3,4-oxadiazole derivatives exhibit potent anticancer properties. These compounds often function through various mechanisms, including the inhibition of key enzymes and pathways involved in cancer progression:

  • Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to inhibit enzymes such as histone deacetylase (HDAC), thymidylate synthase, and telomerase. These targets are crucial for cancer cell proliferation and survival .
  • Case Studies : In a study evaluating the cytotoxic effects of various 1,3,4-oxadiazole derivatives on cancer cell lines, it was found that the compound demonstrated significant activity against several types of cancer cells including HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values indicating effective inhibition at low concentrations .

Antimicrobial Activity

The oxadiazole scaffold has also shown promise in antimicrobial applications:

  • Antibacterial and Antifungal Properties : Compounds containing the oxadiazole moiety have been reported to exhibit activity against a range of bacterial strains and fungi. This includes potential effectiveness against resistant strains due to their unique mechanisms of action .

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound may also exhibit:

  • Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties, which can be beneficial in treating diseases characterized by chronic inflammation .
  • Antioxidant Activity : The compound may possess antioxidant properties that help mitigate oxidative stress in biological systems .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives:

Structural Feature Biological Effect
Presence of Chlorine SubstituentEnhances anticancer activity
Oxadiazole Ring SystemCritical for enzyme inhibition
Alkyl Chain LengthAffects solubility and bioavailability

Modifications to the oxadiazole core can lead to variations in potency and selectivity towards different biological targets. For instance, altering substituents on the phenyl ring or modifying the alkyl chain can significantly impact both efficacy and toxicity profiles .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via cyclization of substituted hydrazide precursors using phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C). For example, analogous oxadiazoles are prepared by reacting benzoic acid hydrazides with POCl₃, followed by purification via recrystallization (e.g., DMSO/water mixtures) . Intermediates are characterized using IR spectroscopy (to confirm C=O and N-H stretching) and ¹H/¹³C NMR to verify substituent integration and regiochemistry. Mass spectrometry (MS) further validates molecular weight .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry, bond angles, and packing arrangements. For example, SC-XRD data collection at 193 K with R-factors <0.05 ensures high precision in structural assignments . IR spectroscopy identifies functional groups (e.g., oxadiazole ring vibrations at ~1600 cm⁻¹), while NMR (¹H, ¹³C, DEPT-135) resolves substituent positions and stereochemistry .

Q. How can researchers conduct preliminary biological activity screening for this compound?

  • Methodological Answer : Initial screening involves in vitro assays for antimicrobial, anticancer, or antioxidant activity. For oxadiazoles, protocols include:

  • Anticancer : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Antioxidant : DPPH radical scavenging assays, comparing % inhibition to ascorbic acid controls .
  • Antimicrobial : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer : Use a factorial design of experiments (DoE) to test variables:

  • Temperature : Vary POCl₃ reaction temperatures (e.g., 90–130°C) to identify optimal cyclization efficiency .
  • Catalyst : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization kinetics .
  • Solvent : Compare polar aprotic solvents (DMF, DMSO) for intermediate solubility and product crystallization .
  • Monitor progress via TLC/HPLC and quantify yield/purity using reversed-phase HPLC with UV detection .

Q. How should conflicting bioactivity data (e.g., variable IC₅₀ values across studies) be resolved?

  • Methodological Answer : Conduct a meta-analysis with strict inclusion criteria:

  • Standardized protocols : Re-test the compound under identical assay conditions (e.g., cell line passage number, incubation time) .
  • Dose-response curves : Use 8–10 concentration points to improve IC₅₀ accuracy and assess Hill slopes for cooperative effects .
  • Statistical validation : Apply ANOVA or Student’s t-test to compare replicates and identify outliers .

Q. What computational strategies predict the compound’s pharmacokinetic or target-binding properties?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase for anticancer activity). Validate with SC-XRD data of analogous oxadiazole-protein complexes .
  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and CYP450 metabolism .
  • QSAR modeling : Build regression models using descriptors (e.g., topological polar surface area) to correlate structure with bioactivity .

Q. How can environmental fate and ecotoxicological impacts of this compound be assessed?

  • Methodological Answer : Follow ISO 14040 guidelines for life-cycle assessment:

  • Degradation studies : Expose the compound to UV light or microbial consortia, monitoring breakdown via LC-MS/MS .
  • Ecotoxicology : Use Daphnia magna or zebrafish embryos (OECD Test No. 203/236) to determine LC₅₀/EC₅₀ values .
  • Partition coefficients : Measure log Kow (octanol-water) to predict bioaccumulation potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.